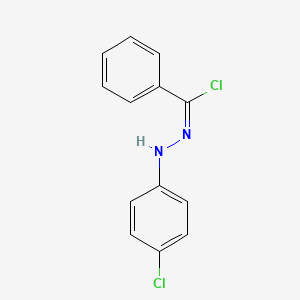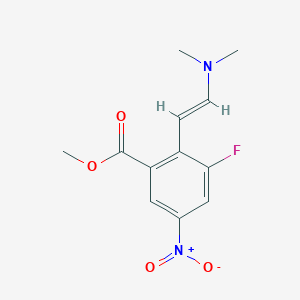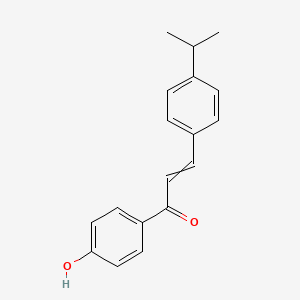
9-Benzyl-6-(2-methoxyethyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 9-Bencil-6-(2-metoxietil)-9H-purina es un compuesto orgánico sintético que pertenece a la familia de las purinas. Las purinas son compuestos orgánicos aromáticos heterocíclicos, que son importantes en bioquímica debido a su papel en los nucleótidos y los ácidos nucleicos. Este compuesto específico se caracteriza por la presencia de un grupo bencilo en la posición 9 y un grupo 2-metoxietilo en la posición 6 del anillo de purina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 9-Bencil-6-(2-metoxietil)-9H-purina típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la alquilación de un derivado de purina con haluros de bencilo y haluros de 2-metoxietilo en condiciones básicas. Las condiciones de reacción a menudo requieren el uso de solventes apróticos polares como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF) y una base fuerte como el hidruro de sodio (NaH) o el carbonato de potasio (K2CO3).
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una calidad consistente. El uso de catalizadores y técnicas avanzadas de purificación como la recristalización y la cromatografía sería integral para el proceso industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 9-Bencil-6-(2-metoxietil)-9H-purina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado usando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en las posiciones bencilo y metoxietilo, usando reactivos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu).
Reactivos y Condiciones Comunes
Oxidación: KMnO4 en medio ácido o neutro.
Reducción: LiAlH4 en éter seco o NaBH4 en metanol.
Sustitución: NaOMe en metanol o KOtBu en terc-butanol.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, la 9-Bencil-6-(2-metoxietil)-9H-purina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que la convierte en valiosa en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar el metabolismo de las purinas y su papel en los procesos celulares. También puede servir como precursor para la síntesis de análogos de nucleótidos.
Medicina
En medicina, se exploran los derivados de este compuesto por sus posibles propiedades terapéuticas. Pueden exhibir actividades antivirales, anticancerígenas o antiinflamatorias, lo que los convierte en candidatos para el desarrollo de fármacos.
Industria
En el sector industrial, la 9-Bencil-6-(2-metoxietil)-9H-purina se puede utilizar en la producción de productos químicos y materiales especiales. Sus derivados pueden encontrar aplicaciones en el desarrollo de nuevos polímeros o como intermediarios en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la 9-Bencil-6-(2-metoxietil)-9H-purina implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede inhibir enzimas involucradas en el metabolismo de las purinas o interferir con la síntesis de ácidos nucleicos. Las vías y dianas exactas dependen de la aplicación específica y del derivado utilizado.
Comparación Con Compuestos Similares
Compuestos Similares
9-Bencil-6-fenilmetoxipurin-2-amina: Este compuesto tiene un grupo fenilmetoxi en lugar de un grupo metoxietilo.
9-Bencil-6-metilpurina: Este compuesto tiene un grupo metilo en lugar de un grupo metoxietilo.
Unicidad
La 9-Bencil-6-(2-metoxietil)-9H-purina es única debido a la presencia de ambos grupos bencilo y metoxietilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
199170-72-4 |
|---|---|
Fórmula molecular |
C15H16N4O |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
9-benzyl-6-(2-methoxyethyl)purine |
InChI |
InChI=1S/C15H16N4O/c1-20-8-7-13-14-15(17-10-16-13)19(11-18-14)9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
Clave InChI |
AUBOLPZJIWIHJU-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)




![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)

![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)



